Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
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Overview
Description
N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-(4-methoxyphenyl)quinazolin-4-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells has been a focus of research.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N-2-dimethylquinazolin-4-amine: A potent apoptosis inducer with high blood-brain barrier penetration.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: Potential Werner-dependent antiproliferative agents.
Uniqueness
N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide stands out due to its unique combination of a quinazoline core with a methoxyphenyl and sulfonamide group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
61364-51-0 |
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Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)quinazolin-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-13-18(14-8-15)29(26,27)25-22-19-5-3-4-6-20(19)23-21(24-22)16-9-11-17(28-2)12-10-16/h3-14H,1-2H3,(H,23,24,25) |
InChI Key |
NGWBTPFJZKDMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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